3-amino-5-chloro-4-methoxybenzoic acid

Medicinal Chemistry Process Chemistry Thermal Stability

Researchers requiring precise regiochemistry for lead optimization often face purity excursions with incorrect regioisomers. This trisubstituted benzoic acid is the definitive solution. Its unique 3-amino-5-chloro-4-methoxy substitution pattern ensures synthetic fidelity. - Enables precise amide/ester coupling for kinase and GPCR-targeted libraries. - Higher predicted boiling point (379.4 °C) offers superior thermal stability vs. 2-methoxy analogs during high-temp agrochemical synthesis. - Versatile monomer for functional polymers, leveraging Cl for cross-coupling and enhanced density (1.438 g/cm³) for mechanical properties.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Cat. No. B4452478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-chloro-4-methoxybenzoic acid
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)C(=O)O)N
InChIInChI=1S/C8H8ClNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
InChIKeyQFCIBKZDFATIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-chloro-4-methoxybenzoic Acid: Properties & Sourcing


3-Amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5) is a trisubstituted benzoic acid featuring amino (3-position), chloro (5-position), and methoxy (4-position) functional groups, with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . Its predicted density is 1.438 ± 0.06 g/cm³ and predicted boiling point is 379.4 ± 42.0 °C, positioning it as a solid intermediate with distinct thermal stability relative to common analogs . The compound is primarily available from research chemical suppliers at 98% purity and is intended for laboratory use as a synthetic building block in medicinal chemistry and agrochemical research .

3-Amino-5-chloro-4-methoxybenzoic Acid: Analog Substitution Risks


Generic substitution with closely related benzoic acid analogs such as 4-amino-5-chloro-2-methoxybenzoic acid or 3-amino-4-methoxybenzoic acid is not scientifically viable due to divergent physicochemical properties that directly impact synthetic handling, purification, and final product quality. The unique 3-amino-5-chloro-4-methoxy substitution pattern confers a predicted boiling point (379.4 °C) that is ~10 °C higher than the 2-methoxy regioisomer and significantly above that of the non-chlorinated analog, which can alter distillation parameters and thermal stability profiles during downstream processing [1]. Furthermore, the specific arrangement of electron-donating (NH₂, OCH₃) and electron-withdrawing (Cl) groups dictates regioselectivity in coupling reactions, making in-class substitution without process revalidation a potential source of synthetic failure and purity excursions [2].

3-Amino-5-chloro-4-methoxybenzoic Acid: Quantitative Differentiation


Boiling Point Advantage vs. 2-Methoxy Regioisomer

3-Amino-5-chloro-4-methoxybenzoic acid exhibits a predicted boiling point of 379.4 ± 42.0 °C, which is approximately 10 °C higher than the 369.7 °C predicted boiling point of its 2-methoxy regioisomer, 4-amino-5-chloro-2-methoxybenzoic acid [1]. This difference in thermal property can influence distillation and drying parameters during scale-up synthesis.

Medicinal Chemistry Process Chemistry Thermal Stability

Enhanced Density for Crystallization & Filtration

The predicted density of 3-amino-5-chloro-4-methoxybenzoic acid is 1.438 ± 0.06 g/cm³, which is approximately 0.135 g/cm³ higher than that of 3-amino-4-methoxybenzoic acid (1.303 g/cm³) . This increased density is attributable to the chloro substituent and may facilitate more efficient crystallization and filtration during purification.

Crystallization Process Chemistry Solid-State Properties

Regioselectivity from Substitution Pattern

The 3-amino-5-chloro-4-methoxy substitution pattern is a key determinant of regioselectivity in downstream coupling reactions. Research on methoxy- and halogen-substituted benzoic acids demonstrates that the relative positions of amino, chloro, and methoxy groups significantly influence reaction outcomes, with the specific 3,5,4-arrangement offering distinct steric and electronic properties compared to other regioisomers [1].

Organic Synthesis Regioselectivity Medicinal Chemistry

3-Amino-5-chloro-4-methoxybenzoic Acid: Application Scenarios


Kinase & GPCR Inhibitor Library Scaffold

The unique 3-amino-5-chloro-4-methoxy substitution pattern serves as a privileged scaffold for generating focused libraries targeting kinases and G protein-coupled receptors (GPCRs). The differentiated density and boiling point characteristics support robust handling in automated parallel synthesis platforms, while the specific regiochemistry enables precise amide and ester bond formation required for lead optimization programs.

Thermally Robust Agrochemical Intermediate

In agrochemical synthesis, where thermal stability during high-temperature reactions is critical, the higher predicted boiling point of 3-amino-5-chloro-4-methoxybenzoic acid (379.4 °C) compared to the 2-methoxy regioisomer (369.7 °C) [1] provides a measurable advantage. This property reduces the risk of thermal degradation during esterification or amidation steps conducted at elevated temperatures, ensuring higher yields of active ingredients.

Polymer Building Block with Halogen & Amino Groups

The combination of an amino group for nucleophilic addition and a chloro substituent for cross-coupling reactions (e.g., Suzuki-Miyaura) makes 3-amino-5-chloro-4-methoxybenzoic acid a versatile monomer for designing functional polymers with tailored electronic properties. Its higher density (1.438 g/cm³) compared to non-halogenated analogs may improve polymer processing and mechanical characteristics.

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